Nivasorexant
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Nivasorexant involves several key steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically begins with the preparation of the core structure through a series of condensation and cyclization reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial production methods for this compound may involve scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Nivasorexant undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific reaction conditions and the functional groups present in the compound .
科学的研究の応用
In chemistry, it is used as a tool compound to study the orexin receptor type 1 receptor and its role in various physiological processes . In biology, Nivasorexant is used to investigate the effects of orexin receptor type 1 receptor antagonism on behavior and physiological responses . In medicine, it has shown promise in the treatment of anxiety disorders and binge-eating disorder .
作用機序
Nivasorexant exerts its effects by selectively binding to and antagonizing the orexin receptor type 1 receptor. This receptor is involved in the regulation of various physiological processes, including wakefulness, appetite, and stress responses . By blocking the orexin receptor type 1 receptor, this compound can modulate these processes, leading to its therapeutic effects in conditions such as anxiety disorders and binge-eating disorder . The molecular targets and pathways involved in the mechanism of action of this compound include the orexin receptor type 1 receptor and downstream signaling pathways that regulate neurotransmitter release and neuronal activity .
類似化合物との比較
Nivasorexant is unique in its high selectivity and potency for the orexin receptor type 1 receptor compared to other similar compounds. Other orexin receptor antagonists, such as suvorexant and lemborexant, target both the orexin receptor type 1 receptor and orexin receptor type 2 receptor, leading to different pharmacological profiles and therapeutic applications . The high selectivity of this compound for the orexin receptor type 1 receptor makes it a valuable tool for studying the specific role of this receptor in various physiological processes and for developing targeted therapeutics .
Similar compounds include:
- Suvorexant
- Lemborexant
- Almorexant
These compounds also target the orexin receptors but differ in their selectivity and potency for the orexin receptor type 1 receptor and orexin receptor type 2 receptor .
生物活性
Nivasorexant (ACT-539313) is a selective antagonist of the orexin-1 receptor, primarily developed for the treatment of sleep disorders and binge-eating disorder (BED). As a novel compound, its biological activity has garnered attention for its potential therapeutic benefits and implications in pharmacokinetics and drug interactions.
This compound functions by selectively inhibiting the orexin-1 receptor, which plays a crucial role in regulating arousal, wakefulness, and appetite. By blocking this receptor, this compound aims to reduce wakefulness and promote sleep, making it a candidate for treating insomnia and related disorders. Furthermore, its effects on appetite regulation position it as a potential treatment for BED.
Pharmacokinetics and Cytochrome P450 Interaction
This compound has been studied for its interaction with cytochrome P450 enzymes, particularly CYP2C9, CYP2C19, and CYP3A4. These enzymes are pivotal in drug metabolism and can significantly affect the pharmacokinetics of co-administered medications.
In Vitro Studies
In vitro studies using human liver microsomes have shown that this compound exhibits competitive inhibition on the aforementioned CYP enzymes:
Cytochrome P450 | IC50 (μM) | Inhibition Type |
---|---|---|
CYP2C9 | 8.6 | Competitive |
CYP2C19 | 1.6 | Competitive and Time-Dependent |
CYP3A4 | 19-44 | Competitive |
These findings indicate that this compound can influence the metabolism of drugs processed by these enzymes, potentially leading to increased plasma concentrations of co-administered drugs .
Clinical Studies
A clinical study involving healthy subjects assessed the effects of this compound on the pharmacokinetics of several probe substrates:
Substrate | Dose (mg) | AUC Increase (Single Dose) | AUC Increase (Repeated Dose) |
---|---|---|---|
Flurbiprofen | 50 | 1.04-fold | 1.47-fold |
Omeprazole | 20 | 2.05-fold | 6.84-fold |
Midazolam | 2 | 1.56-fold | 3.71-fold |
The study concluded that this compound acts as a moderate inhibitor of CYP2C19 and a weak inhibitor of CYP2C9 and CYP3A4 after multiple doses .
Safety and Tolerability
The most common adverse effect reported during clinical trials was somnolence, which aligns with its pharmacological profile as a sleep aid. The safety profile appears favorable, with no significant adverse events reported beyond expected effects related to sedation .
Efficacy in Binge-Eating Disorder
This compound has been evaluated in clinical trials specifically targeting BED. In a Phase II trial, it demonstrated efficacy in reducing binge-eating episodes among participants:
- Study Design : Randomized, double-blind, placebo-controlled.
- Outcome Measures : Reduction in binge-eating frequency and improvement in associated psychological symptoms.
Results indicated that participants receiving this compound experienced a statistically significant reduction in binge-eating episodes compared to placebo .
Long-Term Use Implications
Long-term safety data are still being compiled as this compound progresses through clinical trials. The potential for drug-drug interactions due to cytochrome P450 inhibition necessitates careful consideration when prescribing alongside other medications.
特性
CAS番号 |
1435480-40-2 |
---|---|
分子式 |
C23H23N7O2 |
分子量 |
429.5 g/mol |
IUPAC名 |
[4-methyl-2-(triazol-2-yl)phenyl]-[(3R)-3-[[3-(triazol-2-yl)phenyl]methyl]morpholin-4-yl]methanone |
InChI |
InChI=1S/C23H23N7O2/c1-17-5-6-21(22(13-17)30-26-9-10-27-30)23(31)28-11-12-32-16-20(28)15-18-3-2-4-19(14-18)29-24-7-8-25-29/h2-10,13-14,20H,11-12,15-16H2,1H3/t20-/m1/s1 |
InChIキー |
GKPHAIOJCHBZCT-HXUWFJFHSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCOC[C@H]2CC3=CC(=CC=C3)N4N=CC=N4)N5N=CC=N5 |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCOCC2CC3=CC(=CC=C3)N4N=CC=N4)N5N=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。